molecular formula C16H26N2O3 B15315546 Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate

Cat. No.: B15315546
M. Wt: 294.39 g/mol
InChI Key: OPLLMBMKBRUCQF-UHFFFAOYSA-N
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Description

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C16H26N2O3 It is characterized by the presence of a tert-butyl group, an ethynyloxan moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the ethynyloxan moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The goal is to achieve consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The ethynyloxan moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate is unique due to the presence of the ethynyloxan moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H26N2O3/c1-5-16(6-12-20-13-7-16)18-10-8-17(9-11-18)14(19)21-15(2,3)4/h1H,6-13H2,2-4H3

InChI Key

OPLLMBMKBRUCQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOCC2)C#C

Origin of Product

United States

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